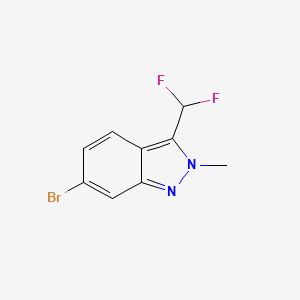

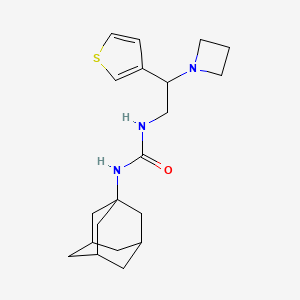

![molecular formula C14H15F3O4S B2706674 1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a CAS No. 2197052-41-6](/img/structure/B2706674.png)

1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a is a useful research compound. Its molecular formula is C14H15F3O4S and its molecular weight is 336.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Networks and Catalysis

Coordination networks derived from bifunctional molecules that contain carboxyl and thioether groups demonstrate how these molecules can interact with metal ions to form complex structures. For instance, tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD) interacts with different metal ions to form coordination networks, showcasing the versatile bonding modes of carboxyl groups with metals. These networks could have potential applications in catalysis, molecular recognition, and material science due to their unique structural properties (Xiao‐Ping Zhou et al., 2008).

Organic Synthesis and Catalysis

In the realm of organic synthesis, carboxylic acid derivatives serve as catalysts or intermediates in various reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This highlights the role of ortho-substituent boronic acids in enhancing catalytic efficiency through preventing undesirable coordination (Ke Wang et al., 2018).

Environmental Chemistry and Material Science

Carboxylic acids and their derivatives are studied for their environmental relevance and material applications. For instance, the study of dicarboxylic acids, ketocarboxylic acids, and dicarbonyls in urban aerosol samples provides insights into atmospheric chemistry and pollution sources. These compounds' distribution and concentration can inform on the atmospheric processes, such as photooxidation and secondary organic aerosol formation (K. Ho et al., 2006).

Photocatalysis and Solar Cells

The application of acid-functionalized fullerenes as interfacial layer materials in inverted polymer solar cells showcases the intersection of organic chemistry and renewable energy technology. Carboxylic acid-functionalized fullerene derivatives improve the efficiency of polymer solar cells by enhancing the interfacial properties between the active layer and the metal oxide layer, demonstrating the importance of organic modifications in optimizing device performance (Hyosung Choi et al., 2013).

Properties

IUPAC Name |

1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O4S/c15-14(16,17)11-4-2-1-3-10(11)9-13(12(18)19)5-7-22(20,21)8-6-13/h1-4H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUNMWREZIZBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2706593.png)

![7-Fluoro-3-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2706596.png)

![Methyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2706601.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone oxalate](/img/structure/B2706603.png)

![3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2706604.png)

![7-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2706608.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)